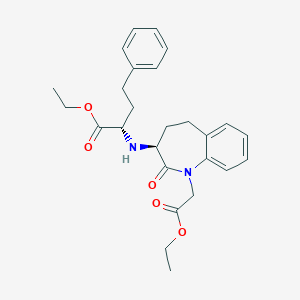

Benazepril ethyl ester

概要

説明

Benazepril ethyl ester is a chemical compound that serves as a precursor to benazepril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and heart failure. This compound is converted into its active form, benazeprilat, in the body, which then inhibits the ACE enzyme, leading to vasodilation and reduced blood pressure .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of benazepril ethyl ester can be achieved through various methods. One notable method involves the use of an asymmetric aza-Michael addition reaction. In this process, L-homophenylalanine ethyl ester reacts with 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester to form a key intermediate, which is then converted into this compound .

Another method involves the Ugi three-component reaction, which combines an amine, a carbonyl compound, and an isocyanide to form α-amino amides. These amides are then hydrolyzed and esterified to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of convertible isocyanides and trifluoroacetic acid-mediated hydrolysis. This method is favored for its efficiency and shorter reaction times .

化学反応の分析

Key Reaction Parameters:

| Solvent | Diastereomeric Ratio (S,S:R,S) | Conversion (%) |

|---|---|---|

| Dichloromethane | 4.20:1 | 96.0 |

| Acetonitrile | 3.75:1 | 99.0 |

| Ethanol | 2.15:1 | 98.0 |

Polar aprotic solvents like dichloromethane enhance diastereoselectivity due to reduced reversibility of the reaction . Excess L-homophenylalanine ethyl ester (1.10 equivalents) further improves selectivity to 4.50:1 .

Hydrogenation and Cyclization

Following the aza-Michael addition, the nitro group in the intermediate is reduced via Pd/C-catalyzed hydrogenation (3 atm H, 18–24 hours) . This step yields an amine that undergoes spontaneous intramolecular cyclization to form a caprolactam structure, a precursor to benazepril ethyl ester .

Catalytic Conditions:

-

Catalyst : 10% Pd/C (22 mmol)

-

Temperature : 20–40°C

-

Pressure : 3 atm H

Esterification and Lactonization

In industrial production, carbonyldiimidazole (CDI) -mediated esterification is used to introduce the ethyl ester group. For example:

textIntermediate + Ethanol → this compound (via CDI activation)

Reaction conditions include toluene as the solvent and temperatures of 0–25°C . Post-esterification, lactonization occurs in acetic acid at 80°C to stabilize the benzazepine ring .

Metabolic Hydrolysis to Benazeprilat

In vivo, this compound undergoes enzymatic hydrolysis (primarily hepatic esterases) to form the active metabolite benazeprilat .

Pharmacokinetic Data:

Oxidative Stability and Degradation

Under accelerated stability testing, this compound shows susceptibility to photooxidation and thermal degradation . Key degradation products include:

-

Benazepril diketopiperazine (via intramolecular cyclization)

Temperature and Stoichiometry:

| Parameter | Optimal Value | Diastereomeric Ratio |

|---|---|---|

| Reaction temperature | 60°C | 4.50:1 |

| Molar ratio (ester:amine) | 1:1.2 | 3.85:1 |

Higher temperatures (>60°C) reduce selectivity due to retro-Michael pathways .

Solvent Polarity:

科学的研究の応用

Benazepril ethyl ester has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of ACE inhibitors.

Biology: Studied for its role in inhibiting the ACE enzyme and its effects on blood pressure regulation.

Medicine: Used in the development of antihypertensive drugs.

Industry: Employed in the large-scale production of benazepril and its derivatives

作用機序

Benazepril ethyl ester is converted into benazeprilat in the liver. Benazeprilat then competes with angiotensin I for binding at the ACE enzyme, blocking the conversion of angiotensin I to angiotensin II. This inhibition leads to decreased levels of angiotensin II, resulting in vasodilation, reduced aldosterone secretion, and ultimately lower blood pressure .

類似化合物との比較

Enalapril: Another ACE inhibitor with a similar mechanism of action.

Lisinopril: A non-ester ACE inhibitor that is directly active.

Quinapril: An ACE inhibitor with a similar pharmacophore.

Uniqueness: Benazepril ethyl ester is unique due to its specific chiral structure, which provides better stability and fewer side effects compared to other ACE inhibitors. Its efficient conversion to benazeprilat also makes it a potent antihypertensive agent .

生物活性

Benazepril ethyl ester is a prodrug that is converted into its active form, benazeprilat, which functions primarily as an angiotensin-converting enzyme (ACE) inhibitor. This compound is widely used in the treatment of hypertension and heart failure, and it plays a significant role in managing renal diseases and preventing cardiovascular events. This article provides a detailed overview of the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, clinical applications, and adverse effects.

1. Pharmacodynamics

This compound is hydrolyzed in the body to produce benazeprilat, which inhibits ACE. This enzyme is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, benazeprilat decreases levels of angiotensin II, leading to:

- Vasodilation : Reduced vascular resistance and lower blood pressure.

- Decreased Aldosterone Secretion : Lower levels of aldosterone result in decreased sodium and water retention.

- Reduced Cardiac Workload : This alleviates strain on the heart, making it beneficial for patients with heart failure.

2. Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion:

Benazepril is primarily metabolized in the liver through cleavage of its ester group to form benazeprilat, which is then conjugated with glucuronic acid for excretion via urine.

3. Clinical Applications

This compound has several clinical applications:

- Hypertension Management : It effectively lowers blood pressure in patients with essential hypertension.

- Heart Failure Treatment : It reduces mortality and morbidity associated with heart failure.

- Renal Protection : Administered to patients with diabetic nephropathy or other forms of chronic kidney disease to reduce proteinuria and slow disease progression.

- Cardiovascular Event Prevention : It is used in high-risk patients to prevent strokes and myocardial infarctions.

4. Case Studies

Several studies have highlighted the efficacy of this compound:

- A study involving patients with diabetic nephropathy showed that treatment with benazepril significantly reduced proteinuria compared to placebo, indicating renal protective effects (ResearchGate) .

- Clinical trials have demonstrated that benazepril reduces the incidence of cardiovascular events in high-risk populations by approximately 20% compared to standard care protocols (ScienceDirect) .

5. Adverse Effects

While generally well-tolerated, this compound can cause side effects:

- Common adverse effects include headache, dizziness, fatigue, cough, and gastrointestinal disturbances .

- Serious but rare side effects may include angioedema and severe hypotension upon overdose.

6. Conclusion

This compound plays a crucial role in managing hypertension and heart failure through its action as an ACE inhibitor. Its conversion to the active metabolite benazeprilat enhances its therapeutic efficacy while minimizing potential side effects associated with direct ACE inhibition. Ongoing research continues to explore its benefits in various populations, particularly those at risk for cardiovascular events and renal complications.

特性

IUPAC Name |

ethyl (2S)-2-[[(3S)-1-(2-ethoxy-2-oxoethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O5/c1-3-32-24(29)18-28-23-13-9-8-12-20(23)15-17-21(25(28)30)27-22(26(31)33-4-2)16-14-19-10-6-5-7-11-19/h5-13,21-22,27H,3-4,14-18H2,1-2H3/t21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKPNCAYTOLXSEG-VXKWHMMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=CC=CC=C2CCC(C1=O)NC(CCC3=CC=CC=C3)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CN1C2=CC=CC=C2CC[C@@H](C1=O)N[C@@H](CCC3=CC=CC=C3)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80145665 | |

| Record name | Benazepril ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103129-58-4 | |

| Record name | Benazepril ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103129584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benazepril ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENAZEPRIL ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K53IWT5YZ1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。